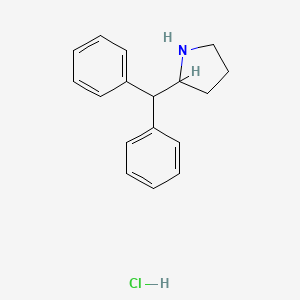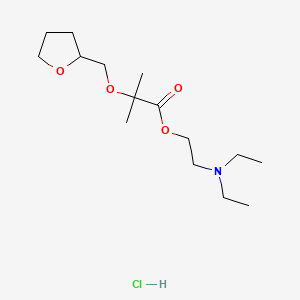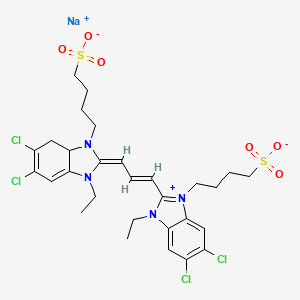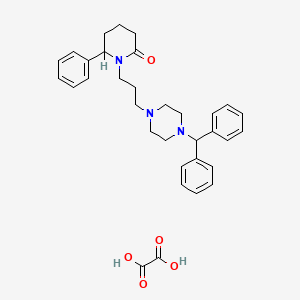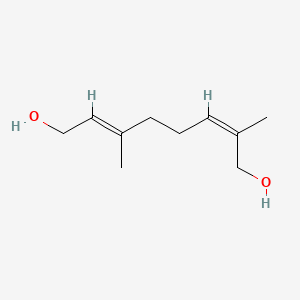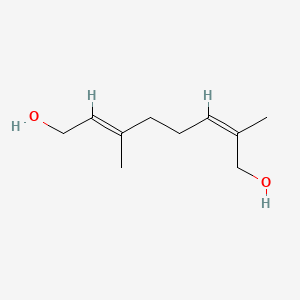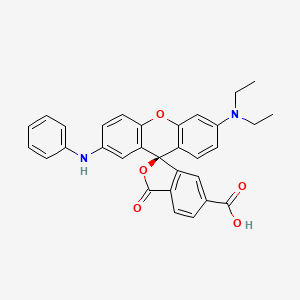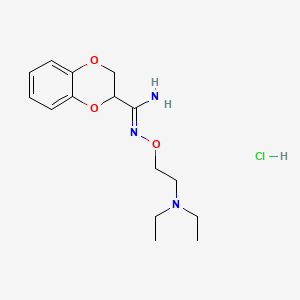![molecular formula C64H54Cl3N7O23 B12755786 22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid CAS No. 89140-21-6](/img/structure/B12755786.png)
22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid is a complex cyclic peptide antibiotic. It is produced by a strain of Streptomyces toyocaensis and is known for its antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups such as amino, hydroxyl, and chloro groups. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound is achieved through fermentation processes using Streptomyces toyocaensis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution of the chloro groups can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its antimicrobial properties and potential use in treating infections.
Medicine: Explored for its potential as an antibiotic for treating bacterial infections.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The molecular targets include bacterial enzymes and membrane proteins, which are crucial for bacterial survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vancomycin: Another cyclic peptide antibiotic with similar antimicrobial properties.
Teicoplanin: A glycopeptide antibiotic with a similar mechanism of action.
Daptomycin: A lipopeptide antibiotic that also targets bacterial cell membranes.
Uniqueness
What sets this compound apart is its unique structure, which includes multiple chloro, hydroxyl, and amino groups, as well as its complex cyclic peptide backbone. This structural complexity contributes to its potent antimicrobial activity and makes it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
89140-21-6 |
|---|---|
Molekularformel |
C64H54Cl3N7O23 |
Molekulargewicht |
1395.5 g/mol |
IUPAC-Name |
22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C64H54Cl3N7O23/c65-32-7-21-1-4-37(32)94-41-15-26-16-42(53(41)81)95-38-5-3-23(12-33(38)66)51(79)50-62(90)73-49(63(91)92)30-18-28(77)19-36(78)44(30)31-11-25(13-34(67)52(31)80)47(61(89)74-50)71-60(88)48(26)72-59(87)46-24-9-27(76)17-29(10-24)93-40-14-22(45(68)58(86)69-35(8-21)57(85)70-46)2-6-39(40)96-64-56(84)55(83)54(82)43(20-75)97-64/h1-7,9-19,35,43,45-51,54-56,64,75-84H,8,20,68H2,(H,69,86)(H,70,85)(H,71,88)(H,72,87)(H,73,90)(H,74,89)(H,91,92) |
InChI-Schlüssel |
ZADJTTUAVDYGPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)OC5C(C(C(C(O5)CO)O)O)O)O)C(=O)NC6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C9C(=O)NC(C2=C(C(=CC(=C2)O)O)C2=C(C(=CC(=C2)C(C(=O)N9)NC6=O)Cl)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)


